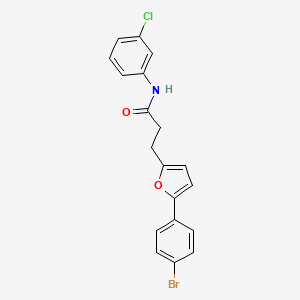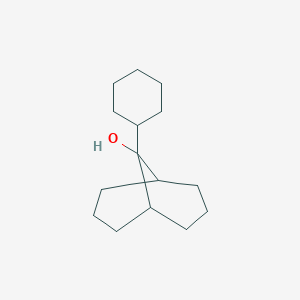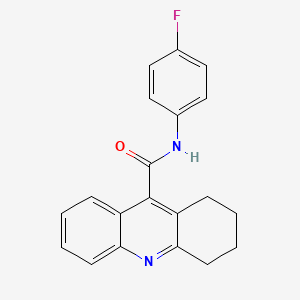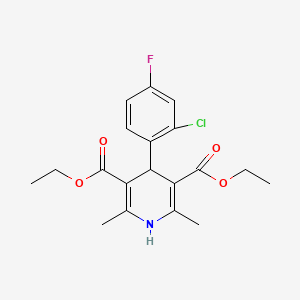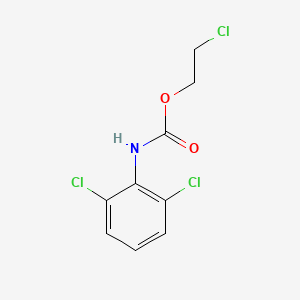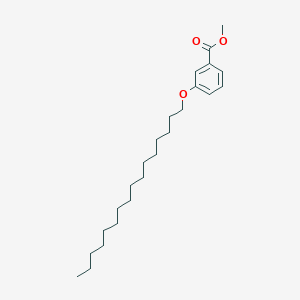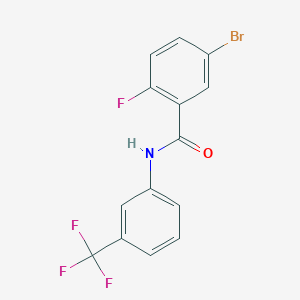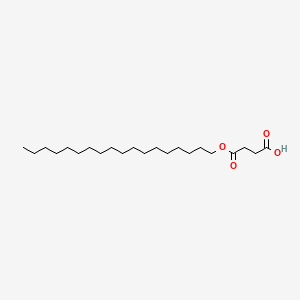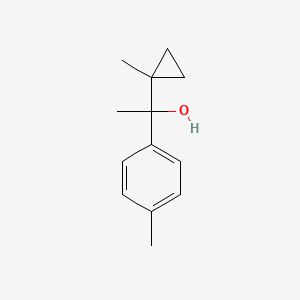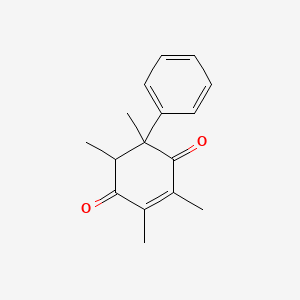
Cyclohex-2-ene-1,4-dione, 2,3,5,6-tetramethyl-5-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Phenyl-2,3,5,6-tetramethyl-2-cyclohexene-1,4-dione: is an organic compound with the molecular formula C16H18O2 It is characterized by a cyclohexene ring substituted with phenyl and methyl groups, making it a highly substituted cyclohexene derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-2,3,5,6-tetramethyl-2-cyclohexene-1,4-dione typically involves multi-step organic reactions. One common method is the Knoevenagel-Michael cascade reaction , which involves the condensation of a 1,3-dicarbonyl compound with an aldehyde in the presence of a base catalyst. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Piperidine or pyridine
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-Phenyl-2,3,5,6-tetramethyl-2-cyclohexene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the dione to corresponding diols or hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) under appropriate conditions.
Major Products Formed
Oxidation: Quinones or hydroxyquinones
Reduction: Diols or hydroxy derivatives
Substitution: Halogenated or alkylated derivatives
科学的研究の応用
5-Phenyl-2,3,5,6-tetramethyl-2-cyclohexene-1,4-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-phenyl-2,3,5,6-tetramethyl-2-cyclohexene-1,4-dione involves its interaction with molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3,3,6,6-Tetramethyl-9-phenyl-3,4,6,7,9,10-hexahydro-2H,5H-acridine-1,8-dione
- 3,3,6,6-Tetramethyl-9-phenyl-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione
- Phenyl-(2,3,5,6-tetramethyl-phenyl)-methanone
Uniqueness
5-Phenyl-2,3,5,6-tetramethyl-2-cyclohexene-1,4-dione is unique due to its specific substitution pattern on the cyclohexene ring, which imparts distinct chemical and physical properties
特性
分子式 |
C16H18O2 |
|---|---|
分子量 |
242.31 g/mol |
IUPAC名 |
2,3,5,6-tetramethyl-5-phenylcyclohex-2-ene-1,4-dione |
InChI |
InChI=1S/C16H18O2/c1-10-11(2)15(18)16(4,12(3)14(10)17)13-8-6-5-7-9-13/h5-9,12H,1-4H3 |
InChIキー |
NZWRFYFPTDOXFX-UHFFFAOYSA-N |
正規SMILES |
CC1C(=O)C(=C(C(=O)C1(C)C2=CC=CC=C2)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


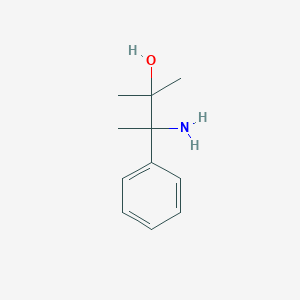
![1-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B15076512.png)
